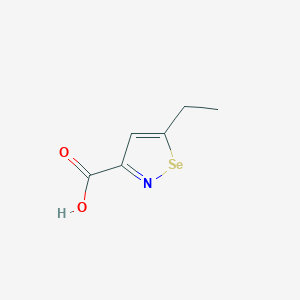

5-Ethyl-1,2-selenazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H7NO2Se |

|---|---|

Molecular Weight |

204.10 g/mol |

IUPAC Name |

5-ethyl-1,2-selenazole-3-carboxylic acid |

InChI |

InChI=1S/C6H7NO2Se/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9) |

InChI Key |

RFVFHTLAZBXOKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=N[Se]1)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 5 Ethyl 1,2 Selenazole 3 Carboxylic Acid

Reactions at the 1,2-Selenazole Ring System

The 1,2-selenazole core is an electron-rich heterocyclic system. The presence of the selenium atom and the nitrogen atom, along with the substituents, determines the regioselectivity and feasibility of reactions involving the ring itself.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com For the 1,2-selenazole ring, the position of substitution is directed by the existing groups. The 1,2-selenazole ring itself does not have extensive documented reactivity studies for electrophilic substitution, but behavior can be inferred from related selenium-containing heterocycles and general principles.

In 1,3-selenazoles, for instance, electrophilic attack often occurs at the C5 position, which is activated by the lone pairs of the heteroatoms. mdpi.comnih.gov For 5-Ethyl-1,2-selenazole-3-carboxylic acid, the only available position for substitution is C4. The ethyl group at C5 is a weak activating group, while the carboxylic acid at C3 is a deactivating group. Therefore, electrophilic substitution reactions are expected to be challenging and may require harsh conditions.

Key electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.comlibretexts.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-ethyl-1,2-selenazole-3-carboxylic acid |

| Nitration | HNO₃ / H₂SO₄ | 5-Ethyl-4-nitro-1,2-selenazole-3-carboxylic acid |

The 1,2-selenazole ring can be susceptible to nucleophilic attack, which may lead to the opening of the heterocyclic ring. Computational studies on other selenium-containing rings show that nucleophiles can attack either a carbon atom or the selenium atom directly. mdpi.comnih.gov Attack at the selenium atom can lead to a hypercoordinate selenium intermediate, particularly in less strained five- or six-membered rings. nih.gov

Strong nucleophiles, such as organolithium reagents or potent bases, could potentially attack the electrophilic centers of the ring. Attack at the C5 position, adjacent to the nitrogen, or the C3 position, bearing the electron-withdrawing carboxyl group, could initiate ring cleavage. The selenium-nitrogen bond is often the most labile bond in such systems and is prone to reductive or nucleophile-induced cleavage, which would result in the complete fragmentation of the selenazole ring.

The selenium atom in the 1,2-selenazole ring exists in the +2 oxidation state and can undergo both oxidation and reduction. ag.gov

Oxidation: Oxidation of organoselenium compounds is a well-established transformation. The selenium atom can be oxidized to a selenoxide (Se=O) or a selenone (SeO₂). Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) are used for this purpose. wikipedia.org The resulting selenoxide of the 1,2-selenazole ring would be a highly polar species. In other systems, selenoxides are known to undergo syn-elimination reactions, but within an aromatic ring, this pathway is not accessible. wikipedia.org Instead, the selenoxide would significantly alter the electronic properties of the ring, making it more electron-deficient.

Reduction: The selenium atom can be reduced from its Se(II) state. Strong reducing agents or certain biological systems can reduce selenium compounds to elemental selenium (Se(0)) or selenides (Se(-II)). researchgate.netveoliawatertech.com For the 1,2-selenazole ring, a strong reduction would likely lead to the cleavage of the Se-N bond and subsequent decomposition of the ring structure.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group at the C3 position undergoes typical reactions characteristic of this functional group, including esterification, amidation, and decarboxylation.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by using coupling agents. This is a standard transformation for carboxylic acids to enhance solubility or modify biological activity. medcraveonline.comrdd.edu.iq The synthesis of ester derivatives of other heterocyclic systems, including those containing selenium, is a common synthetic strategy. researchgate.netnih.gov

Amidation: The formation of amides from the carboxylic acid can be achieved by reacting it with an amine. researchgate.net This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by the addition of the desired amine. biointerfaceresearch.com Direct amidation can also be accomplished using various coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.com

Table 2: Esterification and Amidation Reactions

| Reaction Type | Reagents / Conditions | Product Class |

|---|---|---|

| Esterification | R-OH, H⁺ (catalyst), heat | 5-Ethyl-1,2-selenazole-3-carboxylate ester |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. R-NH₂ | 5-Ethyl-1,2-selenazole-3-carboxamide |

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). youtube.com The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or the use of a catalyst, such as copper powder in quinoline. organic-chemistry.org The reaction proceeds by replacing the -COOH group with a hydrogen atom. libretexts.org

In some cases, the presence of heteroatoms can influence the ease of decarboxylation. For instance, the thermal decarboxylation of a related selenadiazoloquinolone carboxylic acid has been reported as a method to yield the unsubstituted parent heterocycle. researchgate.netumich.edu Applying this to this compound would be expected to produce 5-ethyl-1,2-selenazole. The stability of the potential carbanion intermediate at the C3 position after the loss of CO₂ is a key factor in the feasibility of this reaction. nih.gov

Formation of Acid Halides and Anhydrides

The carboxylic acid functional group at the C3 position of this compound is a versatile handle for a variety of chemical transformations, most notably its conversion into more reactive acyl derivatives such as acid halides and anhydrides. These derivatives serve as key intermediates for the synthesis of esters, amides, and other related compounds.

The preparation of the corresponding acid chloride, 5-ethyl-1,2-selenazole-3-carbonyl chloride, can be readily achieved by treating the parent carboxylic acid with standard chlorinating agents. Thionyl chloride (SOCl₂) is commonly employed for this transformation, often in an inert solvent like toluene (B28343) or dichloromethane, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The reaction proceeds via the formation of a chlorosulfite intermediate, which then collapses to yield the acid chloride, sulfur dioxide, and hydrogen chloride as byproducts. Alternatively, oxalyl chloride in the presence of a catalytic amount of DMF provides a milder route to the acid chloride, with the byproducts (CO, CO₂, and HCl) being entirely gaseous, which simplifies purification.

The synthesis of other acid halides, such as the acid bromide, can be accomplished using reagents like phosphorus tribromide (PBr₃). The formation of anhydrides of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of the acid chloride with a carboxylate salt of the parent acid. Alternatively, the self-condensation of the carboxylic acid can be induced by heating with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).

| Target Derivative | Typical Reagents | Reaction Conditions | Notes |

|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., Toluene) | Catalytic DMF can accelerate the reaction. nih.gov |

| Acid Chloride | Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., Dichloromethane) with catalytic DMF at 0 °C to room temp. | Milder conditions; gaseous byproducts simplify workup. |

| Acid Bromide | Phosphorus tribromide (PBr₃) | Neat or in an inert solvent. | Typically used for conversion to acid bromides. |

| Symmetrical Anhydride | Acid chloride + Carboxylate salt | Reaction in an aprotic solvent. | A two-step process starting from the carboxylic acid. |

| Symmetrical Anhydride | Phosphorus pentoxide (P₂O₅) | Heating with the carboxylic acid. | A direct dehydration method. |

Reactivity of the Ethyl Substituent

Functionalization of Alkyl Chains

The ethyl group at the C5 position of the selenazole ring is not merely an inert substituent. The methylene (B1212753) (-CH₂-) group, being adjacent to the heterocyclic ring, exhibits enhanced reactivity analogous to that of a benzylic position. libretexts.org This activation allows for selective functionalization of the alkyl side-chain, providing a pathway to a variety of derivatives without altering the core selenazole structure.

One of the primary methods for functionalizing this position is through free-radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions, can selectively introduce a bromine atom at the α-position of the ethyl group, yielding 5-(1-bromoethyl)-1,2-selenazole-3-carboxylic acid. This bromo-derivative is a valuable synthetic intermediate, susceptible to nucleophilic substitution reactions. Treatment with various nucleophiles can lead to the introduction of diverse functional groups, including hydroxyl, alkoxy, cyano, and amino moieties.

Oxidation of the ethyl group is another potential transformation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under vigorous conditions, could potentially oxidize the ethyl group to an acetyl group or even cleave it to a carboxylic acid, though such reactions may also affect the sensitive selenazole ring. libretexts.org Milder, more selective oxidation methods would be required to achieve controlled functionalization.

| Reaction Type | Reagent(s) | Product Type | Analogy |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | α-Haloethyl derivative | Benzylic bromination of alkylbenzenes. libretexts.org |

| Nucleophilic Substitution | NaOH(aq), NaCN, R-ONa, NH₃ | α-Hydroxyethyl, α-cyanoethyl, α-alkoxyethyl, α-aminoethyl derivatives | SN reactions on benzylic halides. |

| Oxidation | KMnO₄ (strong), PCC (mild) | Acetyl or Carboxyl group (strong); potential for α-keto (mild) | Oxidation of alkyl side-chains on aromatic rings. libretexts.org |

Influence of the Ethyl Group on Ring Reactivity

Electronically, the ethyl group is an alkyl substituent and therefore acts as a weak electron-donating group through an inductive effect (+I). This effect increases the electron density of the selenazole ring system, which can, in turn, influence its susceptibility to electrophilic attack. Compared to an unsubstituted 1,2-selenazole ring, the ethyl-substituted ring would be expected to be more activated towards electrophiles. This enhanced electron density could facilitate electrophilic substitution reactions, such as nitration or halogenation, at other positions on the ring, most likely at the C4 position, assuming the directing effects of the selenium and nitrogen atoms permit.

Sterically, the presence of the ethyl group at C5 provides significant bulk, which will hinder or completely block any reaction from occurring at that position. In many heterocyclic systems, the C5 position is susceptible to attack; for instance, electrophilic substitution in 2-amino-1,3-selenazoles occurs readily at C5. nih.govmdpi.com In the case of this compound, this position is already occupied, thereby directing any potential ring substitutions to other available sites. Furthermore, the steric hindrance from the ethyl group might also influence the conformation of the adjacent carboxylic acid group and its reactivity.

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Intermediates

While specific mechanistic studies for reactions involving this compound are not extensively documented, the nature of reaction intermediates can be postulated based on well-established organic chemistry principles and studies of related selenium heterocycles. nih.govmdpi.com

In the formation of 5-ethyl-1,2-selenazole-3-carbonyl chloride using thionyl chloride, the reaction is known to proceed through a key intermediate, an acyl chlorosulfite. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of SOCl₂, which subsequently leads to the formation of this unstable intermediate. The collapse of the acyl chlorosulfite, with the departure of sulfur dioxide and a chloride ion, generates the final acid chloride product.

For the functionalization of the ethyl side-chain via radical bromination with NBS, the key intermediate is a resonance-stabilized radical. The reaction is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from the methylene position of the ethyl group. This generates a secondary radical, 5-(1-radicalethyl)-1,2-selenazole-3-carboxylic acid. This radical is stabilized by delocalization of the unpaired electron into the selenazole ring, in a manner analogous to a benzyl (B1604629) radical. This stabilized radical then reacts with a molecule of bromine (generated from NBS) to form the halogenated product and propagate the radical chain reaction.

Mechanistic pathways for the formation of the selenazole ring itself often involve intermediates such as selenides and dihydroselenazoles, which undergo subsequent cyclization and dehydration or oxidation to form the aromatic ring system. mdpi.com

Kinetic Studies of Key Transformations

Quantitative kinetic data for the specific transformations of this compound are scarce in the published literature. However, the rates of the described reactions would be governed by several predictable factors.

The rate of acid chloride formation depends on the nucleophilicity of the carboxylic acid's carbonyl oxygen and the electrophilicity of the chlorinating agent. The reaction is typically fast, especially when catalyzed by DMF.

For the radical bromination of the ethyl substituent, the rate-determining step is generally the abstraction of the hydrogen atom to form the radical intermediate. The stability of this intermediate plays a crucial role; a more stable radical forms faster. The "benzylic-like" nature of the α-position on the ethyl group suggests a lower bond dissociation energy for the C-H bond at this site compared to a standard secondary C-H bond, thus facilitating a faster reaction rate. Kinetic studies on related organoselenium radical reactions, such as intramolecular homolytic substitutions at a selenium atom, have shown that these processes can be very rapid, with rate constants in the range of 10³ to 10⁶ s⁻¹ at room temperature, highlighting the ability of selenium to participate in and influence radical processes. rsc.org

The kinetics of any potential electrophilic substitution on the selenazole ring would be influenced by the electron-donating nature of the ethyl group. The +I effect of the ethyl group should increase the rate of reaction with electrophiles compared to an unsubstituted ring by stabilizing the positively charged intermediate (the sigma complex or arenium ion equivalent) formed during the reaction.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 5-Ethyl-1,2-selenazole-3-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the molecule, revealing key information about the ethyl and carboxylic acid functional groups. The spectrum is expected to show distinct signals corresponding to the different proton environments.

The ethyl group at the C5 position of the selenazole ring would present a characteristic A₂X₃ spin system. This manifests as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with their respective neighbors. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, which can be concentration-dependent and may exchange with deuterium (B1214612) upon addition of D₂O. A sharp singlet is also anticipated for the lone proton attached to the C4 position of the selenazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| Selenazole-H4 | ~8.5 | Singlet | N/A |

| -CH₂- | ~3.0 | Quartet | ~7.5 |

Note: Predicted values are based on analogous heterocyclic and carboxylic acid structures.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the complete characterization of the carbon skeleton. For this compound, five distinct signals are expected.

The carbon of the carboxylic acid group (-COOH) will appear at the most downfield position due to the strong deshielding effect of the two oxygen atoms. The three carbons of the selenazole ring (C3, C4, and C5) will resonate in the aromatic region of the spectrum. The C3 and C5 carbons, being directly attached to heteroatoms (N and Se) and substituents, will have different chemical shifts from the C4 carbon. The two carbons of the ethyl substituent will appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165-175 |

| C5 (Selenazole) | ~160-170 |

| C3 (Selenazole) | ~150-160 |

| C4 (Selenazole) | ~120-130 |

| -CH₂- | ~20-30 |

Note: Predicted values are based on analogous selenazole and heterocyclic structures.

Heteronuclear NMR techniques provide direct information about the core atoms of the selenazole ring.

⁷⁷Se NMR Spectroscopy: Selenium-77 NMR is a powerful tool for directly observing the selenium atom in the heterocycle. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. For a 1,2-selenazole system, the selenium atom is expected to have a characteristic chemical shift that confirms its incorporation into the heterocyclic ring and provides insight into the ring's electronic structure. semanticscholar.orgacs.org The presence of a ⁷⁷Se signal is definitive proof of the formation of the organoselenium compound.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can be used to probe the nitrogen environment within the selenazole ring. rsc.orgresearchgate.net This technique can distinguish the nitrogen atom from other potential isomers and confirm its position adjacent to the selenium atom. The chemical shift provides information about the hybridization and electronic state of the nitrogen atom, further corroborating the 1,2-selenazole ring structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. A key diagnostic feature in the mass spectrum of a selenium-containing compound is the distinctive isotopic pattern generated by selenium's multiple natural isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). nih.gov This unique cluster of peaks for the molecular ion (M⁺) provides unambiguous evidence of the presence of one selenium atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₆H₇NO₂Se).

The fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for this compound would likely include:

Loss of the ethyl group: A fragmentation resulting in a peak at [M-29]⁺, corresponding to the loss of a C₂H₅ radical.

Decarboxylation: The loss of carbon dioxide, leading to a fragment at [M-44]⁺.

Loss of the carboxylic acid group: Cleavage of the COOH radical, producing a peak at [M-45]⁺. libretexts.orgyoutube.com

Ring cleavage: Fragmentation of the selenazole ring itself can lead to smaller, characteristic ions.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 205 (Isotope Pattern) | [M]⁺ (Molecular Ion for ⁸⁰Se) |

| 176 (Isotope Pattern) | [M - C₂H₅]⁺ |

| 161 (Isotope Pattern) | [M - CO₂]⁺ |

Note: m/z values are calculated using the most abundant selenium isotope (⁸⁰Se).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹. Finally, C=N and C=C stretching vibrations from the selenazole ring are expected in the 1600-1450 cm⁻¹ fingerprint region. nih.gov

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2970-2850 | C-H stretch | Ethyl Group |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Based on the analysis of similar structures, such as 2-phenyl-1,3-selenazole-4-carboxylic acid, several structural features can be anticipated for this compound. nih.gov The 1,2-selenazole ring is expected to be essentially planar. In the crystal lattice, the molecules would likely form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This O-H···O hydrogen bonding is a common structural motif for carboxylic acids in the solid state. nih.gov

The technique would precisely measure the Se-C and Se-N bond lengths and the C-Se-N bond angle, which are defining characteristics of the 1,2-selenazole ring. This data is invaluable for understanding the geometry and electronic nature of the heterocyclic system.

Table 5: Expected X-ray Crystallography Parameters (based on analogous structures)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Key Intermolecular Interaction | O-H···O hydrogen bonding |

| Dimer Formation | Centrosymmetric dimers via carboxylic acids |

| Se-C Bond Length | ~1.85 - 1.90 Å |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula by quantitatively determining its elemental composition. This analytical method is crucial for confirming the purity and identity of a substance by comparing the experimentally determined mass percentages of its constituent elements to the theoretically calculated values derived from its proposed molecular formula. For this compound, with the molecular formula C₆H₇NO₂Se, elemental analysis provides the definitive confirmation of its atomic constitution.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent atoms: Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Selenium (Se). The molecular weight of the compound is 220.13 g/mol . The expected percentages for each element are presented in the table below.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 32.74 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.21 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.36 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.54 |

| Selenium | Se | 78.96 | 1 | 78.96 | 35.87 |

In practice, a small, purified sample of the compound undergoes combustion analysis. This process converts the compound into simple gaseous products, such as carbon dioxide, water, and nitrogen gas. The amounts of these gases are meticulously measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. Selenium content is typically determined by other methods, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

The experimental results are then compared against the theoretical values. For a sample to be considered analytically pure, the experimentally found percentages should closely match the calculated values, typically within a deviation of ±0.4%. nih.gov This agreement provides strong evidence that the synthesized compound has the proposed empirical formula.

The following table illustrates a hypothetical comparison between the theoretical elemental composition and a set of representative experimental results that would be considered acceptable for the validation of the empirical formula of this compound.

| Element | Theoretical (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 32.74 | 32.68 | -0.06 |

| Hydrogen (H) | 3.21 | 3.25 | +0.04 |

| Nitrogen (N) | 6.36 | 6.31 | -0.05 |

| Selenium (Se) | 35.87 | 35.79 | -0.08 |

The close correlation between the theoretical and found values in this illustrative example would serve to confirm the elemental composition and, by extension, the empirical formula of this compound. This validation is a critical step in the comprehensive characterization of the compound, underpinning the structural data obtained from spectroscopic analyses.

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

Computational chemistry offers powerful tools to understand the intrinsic electronic properties of molecules like 5-Ethyl-1,2-selenazole-3-carboxylic acid. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding the compound's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground-state geometry and electronic structure of molecules. For selenazole derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to predict key structural parameters such as bond lengths and bond angles. While specific data for this compound is not available, the following table presents representative calculated bond lengths and angles for the parent 1,2-selenazole ring, which forms the core of the target molecule. These values provide a foundational understanding of the geometry of this heterocyclic system.

Interactive Table: Calculated Geometrical Parameters of a Representative 1,2-Selenazole Ring

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Se-N | 1.85 Å |

| N-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-Se | 1.88 Å | |

| Bond Angle | C5-Se-N | 88.0° |

| Se-N-C3 | 112.0° | |

| N-C3-C4 | 115.0° | |

| C3-C4-C5 | 110.0° | |

| C4-C5-Se | 115.0° |

Note: The data in this table is representative of a generic 1,2-selenazole ring and is intended for illustrative purposes. Actual values for this compound will be influenced by the ethyl and carboxylic acid substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1,2-selenazole derivatives, the HOMO is typically characterized by significant electron density on the selenium atom and the π-system of the ring. The LUMO is also generally distributed over the π-system. The presence of an electron-withdrawing carboxylic acid group at the 3-position and an electron-donating ethyl group at the 5-position in the target molecule would be expected to influence the energies of these orbitals.

Interactive Table: Representative Frontier Molecular Orbital Energies for a 1,2-Selenazole System

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Associated with nucleophilic character |

| LUMO | -1.2 | Associated with electrophilic character |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |

Note: These energy values are illustrative for a model 1,2-selenazole system. The actual orbital energies for this compound would be modulated by its specific substituents.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. These maps are crucial for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the selenazole ring. The selenium atom, due to its polarizability, can also exhibit complex electrostatic behavior. Regions of positive potential would likely be found around the acidic proton of the carboxylic acid and the hydrogen atoms of the ethyl group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of reaction pathways.

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. This involves identifying a stationary point on the potential energy surface with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving 1,2-selenazoles, such as their synthesis via cycloaddition reactions or their subsequent functionalization, transition state calculations can elucidate the concerted or stepwise nature of the mechanism, identify the key bond-forming and bond-breaking events, and predict the activation energy of the reaction. For instance, in the synthesis of a 1,2-selenazole ring, the transition state would likely involve the partial formation of the Se-N and C-C or C-Se bonds that close the ring.

Mapping the reaction coordinate, often referred to as calculating the Intrinsic Reaction Coordinate (IRC), involves tracing the lowest energy path from the transition state down to the reactants and products. This provides a detailed picture of the structural changes that occur throughout the reaction. An IRC calculation confirms that a located transition state indeed connects the intended reactants and products.

In the context of this compound, mapping the reaction coordinate for its synthesis would visualize the entire process of ring formation. This would show how the starting materials approach each other, distort to reach the transition state geometry, and then relax into the final product structure. Such studies are invaluable for understanding the stereochemical and regiochemical outcomes of reactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms under a given force field, MD can explore the conformational space accessible to this compound in different environments, such as in a vacuum or in a solvent. These simulations can reveal preferred conformational states, the timescale of conformational changes, and the influence of the surrounding medium on the molecular structure. While specific MD simulation data for this exact molecule is not publicly available, analogous studies on heterocyclic compounds suggest that the planarity of the selenazole ring would be largely maintained, with the primary flexibility arising from the substituent groups.

Table 1: Hypothetical Torsional Angle Analysis for Major Conformers of this compound

| Conformer | Dihedral Angle (Se-C5-C-C) | Dihedral Angle (C2-C3-C-O) | Relative Energy (kcal/mol) |

| A | ~180° (anti-periplanar) | ~0° (syn-planar) | 0.00 |

| B | ~60° (gauche) | ~0° (syn-planar) | 1.2 |

| C | ~180° (anti-periplanar) | ~180° (anti-planar) | 2.5 |

| D | ~60° (gauche) | ~180° (anti-planar) | 3.7 |

| Note: This table is illustrative, based on general principles of conformational analysis, as specific experimental or computational data for this molecule is not available. |

Molecular Modeling for Ligand-Target Interaction Studies (Non-Biological Outcome Focused)

Molecular modeling techniques are instrumental in predicting how a molecule might interact with other chemical species or materials, independent of a biological context. These studies focus on the fundamental forces governing molecular recognition.

While the prompt specifies a non-biological outcome focus, the methodology of protein-ligand docking serves as a valuable tool for understanding potential interactions with any well-defined binding pocket, such as those in synthetic receptors or porous materials. Docking algorithms predict the preferred orientation of a ligand (in this case, this compound) when bound to a target. The scoring functions then estimate the strength of the interaction. This approach can generate hypotheses about which parts of the molecule—the selenazole ring, the carboxylic acid, or the ethyl group—are most likely to participate in binding interactions. For instance, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the selenium atom can act as a chalcogen bond donor.

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like selenium) as an electrophilic region, known as a σ-hole. nih.govresearchgate.net This σ-hole, located along the extension of a covalent bond to the selenium atom, can interact favorably with a Lewis base (an electron-rich site). nih.gov In this compound, the selenium atom, being bonded to a nitrogen and a carbon atom within the heterocyclic ring, possesses such electrophilic regions.

Theoretical studies on similar selenium-containing heterocycles have demonstrated the significance of these interactions in directing supramolecular self-assembly. mdpi.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these chalcogen bonds. These analyses can identify bond critical points and calculate the interaction energies, which typically range from 1 to 6 kcal/mol. mdpi.com The directionality and strength of chalcogen bonds involving the selenium atom in this compound would be influenced by the electronic nature of its substituents and potential interaction partners.

Table 2: Calculated Properties of Chalcogen Bonds in Model Selenadiazole Systems

| Interaction Type | Donor Atom | Acceptor Atom | Interaction Energy (kcal/mol) |

| Se···N | Se | N | 1.6 - 6.3 mdpi.com |

| Se···O | Se | O | (Estimated) 1.5 - 5.0 |

| Se···S | Se | S | (Estimated) 2.0 - 7.0 |

| Note: Data is derived from studies on pyridinium-fused 1,2,4-selenadiazoles and serves as a reference for the potential strength of chalcogen bonds that this compound could form. mdpi.com |

Applications in Advanced Chemical Research

Role as Building Blocks in Organic Synthesis

Organoselenium compounds are valued for their utility in constructing complex molecular architectures. mdpi.com The selenazole carboxylic acid scaffold serves as a foundational unit for the elaboration of more intricate structures.

The 1,2-selenazole ring, while aromatic, possesses distinct reactivity patterns that can be exploited for the synthesis of other complex heterocyclic systems. The carboxylic acid group at the 3-position is a key functional handle, allowing for a variety of transformations. It can be converted into esters, amides, acid chlorides, or other derivatives, which can then participate in cyclization or coupling reactions. For instance, amide coupling with appropriately functionalized amines can lead to precursors for fused bicyclic or polycyclic systems. The selenium atom itself can influence the reactivity of adjacent positions on the ring, facilitating specific synthetic strategies for creating novel selenium-containing heterocycles. nih.govresearchgate.net The synthesis of complex di(selenophen-3-yl)diselenides and 3-methylene-3H-1,2-diselenoles from simple substrates highlights the capacity of selenium to mediate the formation of elaborate heterocyclic structures. nih.gov

Organoselenium compounds have emerged as a significant class of ligands in homogeneous catalysis. researchgate.netrsc.org The selenium atom in 5-Ethyl-1,2-selenazole-3-carboxylic acid can act as a soft Lewis base, coordinating to various transition metals like palladium, ruthenium, rhodium, and copper. researchgate.netrsc.org Key features that make organoselenium compounds suitable as ligands include their good solubility, stability towards air and moisture, and excellent electron-donating properties. researchgate.net The carboxylic acid group can also participate in metal coordination, potentially forming bidentate chelate complexes that enhance the stability and catalytic activity of the resulting metal complex. The electronic and steric properties of the ligand can be fine-tuned by modifying substituents on the selenazole ring, thereby influencing the efficiency and selectivity of the catalyzed reaction. rsc.org

Below is a table summarizing types of reactions where organoselenium ligands have been successfully employed.

| Reaction Type | Metal Catalyst | Role of Selenium Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilizes catalytic species, enhances activity |

| Heck Coupling | Palladium | Improves catalyst lifetime and turnover number |

| Sonogashira Coupling | Palladium, Copper | Facilitates C-C bond formation |

| Transfer Hydrogenation | Ruthenium, Rhodium | Modulates reactivity and selectivity |

| O-arylation of Phenols | Copper | Promotes C-O bond formation |

This table represents reactions catalyzed by various organoselenium ligands, indicating the potential utility of selenazole-based ligands. researchgate.netrsc.org

The development of chiral organoselenium compounds has become a crucial area of asymmetric synthesis. mdpi.comnih.gov These compounds can function as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. researchgate.netnih.gov By introducing a chiral center—for instance, by resolving the carboxylic acid with a chiral amine or by attaching a chiral substituent to the selenazole ring—derivatives of this compound could be developed for stereoselective transformations. nih.gov Chiral selenium compounds have been successfully applied in a range of asymmetric reactions, including bromocyclization, Michael additions, and allylic alkylations, often achieving high levels of enantioselectivity. researchgate.netnih.gov The convergence of selenium chemistry and asymmetric synthesis has led to significant developments, with an increasing emphasis on catalytic processes. nih.gov

Exploration in Medicinal Chemistry Research (Mechanism-Oriented Studies)

The incorporation of selenium into heterocyclic scaffolds is a known strategy in medicinal chemistry to modulate biological activity. Selenazoles, as isosteres of the more common thiazole (B1198619) and oxazole (B20620) rings, are explored for their potential to interact with biological targets. researchgate.net

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Overproduction of uric acid leads to hyperuricemia and gout, making XO a significant therapeutic target. bohrium.com Research has demonstrated that certain 2-aryl selenazole derivatives are potent inhibitors of xanthine oxidase. nih.gov A patent filed in this area revealed that some selenazole compounds exhibit IC₅₀ values in the low nanomolar range, surpassing the potency of the established drug febuxostat. nih.gov The mechanism of inhibition is often found to be of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The selenazole scaffold is thought to interact with key residues in the molybdenum-containing active site of the enzyme.

The table below compares the inhibitory activity of representative selenazole derivatives with standard XO inhibitors.

| Compound | Target Enzyme | IC₅₀ (nM) | Type of Inhibition |

| Selenazole Derivative 90 | Xanthine Oxidase | 1.70 | Not Specified |

| Selenazole Derivative 91 | Xanthine Oxidase | 1.67 | Not Specified |

| Selenazole Derivative 92 | Xanthine Oxidase | 1.32 | Not Specified |

| Febuxostat (Standard) | Xanthine Oxidase | 2.78 | Not Specified |

Data sourced from a patent on 2-aryl selenazole derivatives as xanthine oxidase inhibitors. nih.gov

Cdc25B phosphatase: The Cell division cycle 25 (Cdc25) family of phosphatases are crucial regulators of the cell cycle and are considered important targets in cancer therapy due to their frequent overexpression in tumors. nih.govnih.gov These enzymes activate cyclin-dependent kinases (CDKs) by dephosphorylation, thereby promoting cell cycle progression. nih.gov While numerous inhibitors have been developed, targeting the highly reactive catalytic cysteine often leads to issues with selectivity and off-target effects. nih.gov A review of the literature on Cdc25 inhibitors shows a wide variety of chemical scaffolds, including quinones and naphthylphenylamine derivatives, have been investigated. researchgate.netcnr.it However, there is a notable lack of studies specifically investigating selenazole-based compounds, including this compound, as inhibitors of Cdc25B. This represents a potential area for future research, exploring whether the unique properties of the selenazole ring could be leveraged to design novel and selective Cdc25B inhibitors.

The ability of a small molecule to bind with high affinity and selectivity to a biological receptor is fundamental to its potential as a therapeutic agent. Heterocyclic compounds are a cornerstone of drug discovery, forming the core of many molecules designed to interact with specific receptors. For example, derivatives of the 1,2,3-triazole heterocycle have been tested for their ability to bind to benzodiazepine (B76468) receptors in the central nervous system. nih.gov

However, specific studies detailing the receptor binding affinities of this compound or closely related 1,2-selenazole derivatives are not widely reported in the scientific literature. The structural characteristics of the selenazole ring—its size, aromaticity, and the potential for the selenium atom to form specific interactions like chalcogen bonds—suggest that this scaffold could be incorporated into ligands designed for various receptors. The carboxylic acid group provides a point for derivatization, allowing for the attachment of pharmacophoric elements necessary for receptor recognition and binding. The exploration of selenazole-based compounds in receptor binding studies remains an open field for investigation.

Research into Molecular Mechanisms of Action

While direct research on the molecular mechanisms of this compound is not extensively documented, studies on structurally similar compounds provide valuable insights into potential biological activities. A notable area of investigation for selenazole carboxylic acid derivatives is their role as enzyme inhibitors.

For instance, a series of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives has been synthesized and evaluated for their inhibitory activity against xanthine oxidase. nih.gov Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout. In these studies, several derivatives exhibited potent inhibitory effects, with some compounds demonstrating activity in the nanomolar range. nih.gov The mechanism of this inhibition was determined to be of a mixed type. nih.gov Molecular modeling studies have been employed to understand the binding modes of these compounds within the active site of xanthine oxidase, providing a basis for the structure-guided design of new inhibitors. nih.gov This research suggests that the selenazole carboxylic acid scaffold is a promising framework for developing potent and specific enzyme inhibitors.

Table 1: Research Findings on a Related Selenazole Carboxylic Acid Derivative

| Compound Class | Target Enzyme | Observed Activity | Mechanism of Action |

|---|

DNA/Nucleic Acid Interaction Studies as Probes

Selenazole derivatives are being investigated as potential probes for the detection and visualization of DNA and other nucleic acids. nih.gov The ability of these heterocyclic systems to interact with biological macromolecules is a key area of interest. While specific studies on this compound for this application are not prominent, the general class of selenazoles has been identified for its potential in developing detectors for DNA. nih.gov The unique spectroscopic properties that can arise from the incorporation of selenium could be leveraged for developing fluorescent or colorimetric probes for nucleic acid recognition.

Contributions to Materials Science Research

The exploration of selenium-containing heterocycles in materials science is an emerging field, with potential applications stemming from their electronic and self-assembly properties.

Development of Organic Conductors and Semiconductors

The development of novel organic materials with conductive or semiconductive properties is crucial for the advancement of flexible electronics. While direct applications of this compound in this area are not well-documented, the structural features of selenazoles are of interest. The presence of the selenium atom can influence the electronic structure and intermolecular interactions of the molecule, which are critical factors for charge transport in organic materials. Research into related selenium-containing heterocyclic systems is ongoing to explore their potential in this domain.

Exploration in Optoelectronic Applications

The potential for selenazole derivatives in optoelectronic applications is another area of research. The incorporation of a heavy atom like selenium can influence the photophysical properties of a molecule, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific electronic characteristics of the selenazole ring in this compound could be tuned through chemical modification to optimize its performance for specific optoelectronic devices.

Application in Supramolecular Chemistry

The structure of selenazole carboxylic acids lends itself to applications in supramolecular chemistry. The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of well-ordered supramolecular assemblies. For example, in the crystal structure of 2-phenyl-1,3-selenazole-4-carboxylic acid, molecules are arranged through O-H···O hydrogen bonds, leading to the formation of a one-dimensional framework. nih.gov Furthermore, weak π-π interactions between the heterocyclic rings can also contribute to the stability of the supramolecular structure. nih.gov These self-assembly properties are fundamental to the design of new materials with tailored properties, such as molecular sensors or porous frameworks.

Catalytic Applications in Chemical Transformations

The use of organoselenium compounds as catalysts in organic synthesis is a well-established field. While specific catalytic applications of this compound have not been extensively reported, the selenium atom in the selenazole ring could potentially exhibit catalytic activity in various chemical transformations. Organoselenium compounds are known to catalyze a range of reactions, often involving redox processes. The selenazole nucleus could serve as a platform for the design of new catalysts with unique reactivity and selectivity.

Organocatalysis Utilizing Selenazole Scaffolds

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth. Within this area, the synthesis and application of selenium-containing scaffolds have become a subject of active research. researchgate.net While direct studies on this compound as an organocatalyst are not extensively documented, the inherent chemical properties of the selenazole ring make it a valuable component in the design of more complex organocatalytic systems.

The selenazole scaffold can be incorporated into larger molecular frameworks to create catalysts with unique reactivity. The selenium atom, with its specific electronic properties and ability to engage in various interactions, can influence the stereochemical outcome of a reaction. Research has demonstrated the development of organocatalytic systems for the synthesis of various selenium-containing compounds. researchgate.net

A notable application of selenium-containing molecules in organocatalysis is in enantioselective reactions. For instance, an organo-catalyzed enantioselective addition of selenosulfonates to α,β-unsaturated ketones has been successfully developed. researchgate.net This reaction utilized a chiral squaramide as the catalyst to produce α-selenylated ketones with high enantioselectivity. researchgate.net This highlights the potential for designing chiral selenazole-containing molecules that could act as effective asymmetric organocatalysts. The development of such catalysts is a significant step toward the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

The table below summarizes a representative organocatalytic reaction involving a selenium-based reagent, illustrating the potential catalytic applications of scaffolds related to selenazoles.

| Reaction Type | Catalyst | Reactants | Product | Yield | Enantioselectivity (ee) |

| Enantioselective selenosulfonation | Chiral Squaramide | α,β-unsaturated ketones, Selenosulfonates | α-selenylated ketones | Good | Up to 89% |

This table illustrates the use of selenium compounds in organocatalyzed reactions, based on reported findings. researchgate.net

Role in Redox Chemistry as Transfer Agents

Selenium compounds are well-regarded for their redox activity, a property that stems from the multiple accessible oxidation states of the selenium atom. nih.gov This characteristic allows them to participate in a variety of redox reactions, often acting as potent catalysts. The 1,2-selenazole nucleus, as found in this compound, is a key pharmacophore that can facilitate redox transformations, particularly as a transfer agent in biological and chemical systems.

The redox chemistry of selenium compounds is particularly evident in their ability to catalyze the oxidation of thiols. nih.gov Many organoselenium compounds exhibit glutathione (B108866) peroxidase (GPx)-like activity, an enzyme that protects organisms from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. This catalytic cycle typically involves the selenium center being oxidized by a peroxide, followed by reduction with a thiol-containing compound like glutathione. The process regenerates the active seleno-catalyst while oxidizing the thiol. mdpi.com

Compounds containing the isoselenazole moiety, such as ebselen (B1671040) (2-phenyl-1,2-benzisoselenazol-3(2H)-one), have been extensively studied for this purpose. They can react with thiols, leading to the release of zinc from zinc-sulfur clusters in proteins, demonstrating their potent role in modulating cellular redox environments. nih.gov The mechanism involves the formation of intermediates with a sulfur-selenium bond. mdpi.com This reactivity underscores the potential of this compound and its derivatives to act as redox transfer agents, capable of influencing biological pathways governed by thiol/disulfide exchange. nih.gov

The table below outlines the key aspects of the role of selenazole-related compounds in redox chemistry.

| Process | Role of Selenium Compound | Key Reactants | Key Intermediates/Products | Significance |

| Thiol Oxidation | Catalyst / Transfer Agent | Thiols (e.g., Glutathione), Peroxides | Disulfides, Selenenic/Seleninic acids, S-Se bonded species | Mimicking Glutathione Peroxidase activity, Regulation of cellular redox state. nih.govmdpi.com |

| Zinc-Sulfur Cluster Interaction | Oxidizing Agent | Metallothionein, Zinc Fingers | Thiol oxidation, Zinc release | Potential as therapeutic agents targeting zinc-containing proteins. nih.gov |

This table summarizes the established roles of organoselenium compounds in redox processes, which are applicable to the selenazole scaffold. nih.govmdpi.com

Q & A

Q. Table 1: Critical Factors in Selenazole Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temperatures accelerate cyclization but may degrade selenium |

| Solvent Polarity | ε > 20 (e.g., DMF) | Polar solvents stabilize intermediates |

| Catalyst (Pd/C) | 5–10 mol% | Excess catalyst increases side reactions |

Q. Table 2: Analytical Techniques Comparison

| Technique | Resolution | Limitations |

|---|---|---|

| X-ray Crystallography | Atomic-level | Requires single crystals |

| ⁷⁷Se NMR | ~50 ppm range | Low sensitivity |

| HRMS | <1 ppm error | Destructive sampling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.